4-Hydroxyphenyl dihydrogen phosphate

Description

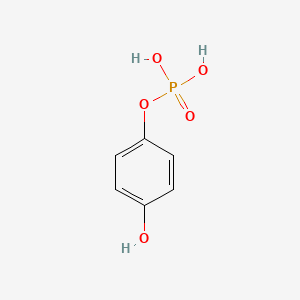

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNQQCBTEWYZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240195 | |

| Record name | 1,4-Benzenediol, mono(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-75-0 | |

| Record name | 1,4-Benzenediol, mono(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, mono(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phosphate Ester Chemistry

Phosphate (B84403) esters are a class of organic compounds derived from phosphoric acid and alcohols. They are fundamental to many biological processes, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). The chemistry of phosphate esters is characterized by the P-O-C bond, which can undergo hydrolysis to release the alcohol and a phosphate ion.

4-Hydroxyphenyl dihydrogen phosphate fits within this class as a monoaryl phosphate ester. Its structure consists of a hydroquinone (B1673460) (4-hydroxyphenol) moiety linked to a dihydrogen phosphate group. This combination of an aromatic ring with a hydroxyl group and a phosphate ester confers specific chemical properties that are exploited in various applications. The presence of the phenolic hydroxyl group, in particular, distinguishes it from simple alkyl phosphates and influences its reactivity and biological interactions.

General synthesis of aryl phosphates can be achieved through several methods, including the reaction of a phenol (B47542) with a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a base. nih.govsci-hub.se For instance, a general procedure for phosphorylating hydroxyl groups involves the use of phosphorus oxychloride and pyridine (B92270) in a suitable solvent, followed by hydrolysis. nih.gov

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇O₅P |

| Molecular Weight | 190.09 g/mol |

| CAS Number | 940-75-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Significance in Organic and Bioorganic Synthesis Research

The utility of 4-Hydroxyphenyl dihydrogen phosphate (B84403) in synthetic research is multifaceted, with its most prominent role being in the field of bioorganic chemistry as an enzyme substrate.

Enzymatic Assays: 4-Hydroxyphenyl dihydrogen phosphate is a well-established chromogenic or fluorogenic substrate for various phosphatases, most notably alkaline phosphatase (AP). sigmaaldrich.comgbiosciences.com In the presence of AP, the phosphate ester bond is hydrolyzed, releasing 4-hydroxyphenol (hydroquinone) and inorganic phosphate. wikipedia.org The liberated 4-hydroxyphenol can then be detected, often through a secondary reaction that produces a colored or fluorescent product. This enzymatic reaction forms the basis of numerous bioanalytical assays, including the widely used Enzyme-Linked Immunosorbent Assay (ELISA). nih.govthermofisher.com In ELISA, an antibody or antigen is conjugated to alkaline phosphatase. Upon addition of this compound, the enzyme catalyzes its hydrolysis, and the resulting product generates a signal that is proportional to the amount of the target molecule present in the sample. thermofisher.comsurmodics.com

Table 2: Application in Enzymatic Assays

| Assay | Enzyme | Role of this compound | Detection Method |

| ELISA | Alkaline Phosphatase | Substrate | Colorimetric or Fluorimetric |

| Phosphatase Activity Assays | Various Phosphatases | Substrate | Spectrophotometric |

Drug Discovery and Development: The 4-hydroxyphenyl moiety is a common structural motif in many biologically active molecules and pharmaceuticals. mdpi.com Research into derivatives of 4-hydroxyphenyl compounds is an active area in the development of new therapeutic agents. mdpi.comnih.gov While not directly a therapeutic agent itself, this compound and its derivatives can be used in the screening and characterization of potential drug candidates that target phosphatases. Furthermore, the phosphorylation of phenolic compounds is a strategy employed in the design of prodrugs to improve their solubility and bioavailability. nih.gov

Overview of Academic Research Directions Pertaining to the Chemical Compound

Methodologies for the Synthesis of this compound and Analogues

The introduction of a phosphate group to a phenolic precursor is a fundamental transformation in the synthesis of this compound and related compounds. This process, known as phosphorylation, can be achieved through various chemical and biochemical routes.

Phosphorylation Reactions of Phenolic Precursors

The direct phosphorylation of phenolic hydroxyl groups is a common strategy for the synthesis of aryl phosphates. A variety of phosphorylating agents can be employed for this purpose. For instance, the reaction of phenols with a mixture of phosphorus pentoxide in triethyl phosphate at elevated temperatures (around 120°C) has been shown to produce the corresponding phosphate derivatives in moderate to good yields (46-81%). researchgate.net Another approach involves the use of phosphoryl chloride (POCl₃) in the presence of a base. This method is suitable for the synthesis of dialkyl phosphates from primary alcohols and can be adapted for phenolic compounds. nih.gov

Enzymatic methods also offer a highly selective route to phenolic phosphates. Phenylphosphate synthase, for example, catalyzes the MgATP-dependent phosphorylation of phenol (B47542) to yield phenylphosphate. nih.govresearchgate.net This biological approach is part of the anaerobic metabolism of phenol in certain bacteria. nih.gov

Optimization of Phosphating Reagents and Reaction Conditions

The efficiency and selectivity of phosphorylation reactions are highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include pH, temperature, and the molar ratio of reactants. For the phosphorylation of phenols using sodium cyclo-triphosphate, the optimal conditions were identified as a pH of 12 and a molar ratio of triphosphate to phenol of 1:5. google.com The reactivity of the phenolic substrate is also a critical factor, with phenols having a pKa value greater than 8 showing higher reactivity. google.com Steric hindrance from ortho-substituents on the phenol can decrease the reaction rate compared to meta- and para-substituted phenols. google.com

In catalyst-free systems for the synthesis of triaryl phosphates, preheating the alkylphenol feedstock to at least 150°C before introducing the phosphorylating agent and conducting the reaction at temperatures of 215°C or higher can lead to high yields. acs.org The use of a stoichiometric excess of the alkylated phenol is also beneficial. acs.org The following table summarizes the impact of various reaction parameters on the phosphorylation of phenols.

| Parameter | Condition | Effect on Phosphorylation | Reference |

|---|---|---|---|

| pH | Optimal at 12 (with sodium cyclo-triphosphate) | Affects the reaction rate and yield. | google.com |

| Molar Ratio (Phosphorylating Agent:Phenol) | 1:5 (for sodium cyclo-triphosphate) | Influences the formation of the desired phosphate ester. | google.com |

| Temperature | Elevated temperatures (e.g., 120°C or ≥215°C) | Increases reaction rates, but can also lead to decomposition if too high. | researchgate.netacs.org |

| Phenol pKa | pKa > 8 | Higher pKa values lead to increased reactivity. | google.com |

| Substituent Position | Meta- and para-substituents favored over ortho- | Ortho-substituents can cause steric hindrance, reducing reactivity. | google.com |

Development of Novel Catalytic Systems for Phosphate Ester Formation

To improve the efficiency, selectivity, and environmental friendliness of phosphorylation reactions, various catalytic systems have been developed. These include metal-based catalysts, organocatalysts, and biocatalysts.

Copper and nickel catalysts have been effectively used for the cross-coupling of phenol derivatives with P(O)-H compounds, providing a route to aryl phosphonates and phosphine (B1218219) oxides. researchgate.net For instance, an efficient nickel-catalyzed phosphorylation of phenyl pivalates with hydrogen phosphoryl compounds has been reported to give good to high yields of the corresponding coupling products. researchgate.net

Organocatalysts such as diphenyl ditelluride have been employed for the synthesis of phosphate esters under mild conditions, sometimes assisted by ultrasound irradiation, with yields ranging from 51-98%. researchgate.net

Biocatalysis offers a highly selective and environmentally benign alternative. acs.org The kinase PsiK, for example, demonstrates good activity for the phosphorylation of a range of substituted phenols and benzenediols. acs.org Active site mutations of this enzyme can further broaden its substrate scope and enhance its site-selectivity. acs.org The use of such biocatalysts allows for phosphorylation reactions to be conducted under mild conditions using ATP as the phosphate donor. acs.org

The following table provides a comparison of different catalytic systems used in the synthesis of phenolic phosphate esters.

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Metal-based | Nickel complexes | C-O/P-H Cross-coupling | Efficient for coupling various phenyl pivalates with P(O)-H compounds. | researchgate.net |

| Metal-based | Copper complexes | Selective phosphorylation with P(O)-OH compounds. | Utilizes stable and environmentally friendly phosphorylating agents. | nih.gov |

| Organocatalyst | Diphenyl ditelluride | Dehydrogenative phosphorylation | Mild reaction conditions, can be enhanced with ultrasound. | researchgate.net |

| Biocatalyst | Kinase PsiK | Selective O-phosphorylation | High selectivity, mild conditions, uses ATP as phosphate donor. | acs.org |

| Biocatalyst | Phenylphosphate Synthase | ATP-dependent phosphorylation | Highly specific for phenol phosphorylation in biological systems. | nih.govresearchgate.net |

Stereoselective Approaches in Phenolic Phosphate Ester Synthesis

The synthesis of chiral phosphate esters with high stereoselectivity is crucial for various applications, including the development of pharmaceuticals and agrochemicals. Both enzymatic and chemical catalytic methods have been developed to achieve this.

Enzymes, due to their inherent chirality, are particularly well-suited for stereoselective transformations. The phosphotriesterase from Sphingobium sp. TCM1 has been shown to catalyze the atropselective hydrolysis of chiral binol-phosphate esters with significant stereoselectivity. nih.gov For example, this enzyme prefers the (S)-enantiomer of one binol phosphate derivative by a factor of 72, while for another, it favors the (R)-enantiomer by a factor of approximately 58. nih.gov Libraries of phosphotriesterase mutants have been created that exhibit inverted stereoselectivity compared to the wild-type enzyme for a range of chiral phosphate, phosphonate (B1237965), and phosphinate esters. mdpi.com

In chemical synthesis, chiral nucleophilic catalysts have been used for the stereocontrolled synthesis of P-stereogenic centers. iupac.org For instance, racemic H-phosphinate species can be coupled with nucleophilic alcohols in the presence of a chiral catalyst to produce chiral phosphonate products with modest enantioselectivity (up to 62% ee). iupac.org The synthesis of chiral inositol (B14025) phosphates has been achieved from an achiral precursor using a chiral benzyl (B1604629) substituent to control the stereochemistry. researchgate.net

Chemical Derivatization and Functionalization of the this compound Moiety

The functional properties of this compound can be tailored through chemical modifications of the hydroxyphenyl group. These modifications can influence the molecule's physical, chemical, and biological properties.

Modifications at the Hydroxyphenyl Group for Enhanced Functionality

Introducing various substituents onto the phenyl ring of 4-hydroxyphenyl phosphate can lead to analogues with enhanced or altered functionalities. For example, the synthesis of (hydroxyphenyl)perfluoroalkylmethanols has been achieved, and the benzylic hydroxyl group of these compounds can be further modified. researchgate.net Such fluorinated analogues can exhibit unique properties due to the electron-withdrawing nature of the perfluoroalkyl group.

The introduction of amino groups to the phenyl ring can also modulate the biological activity of the resulting compounds. mdpi.com The synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans, which can act as allosteric modulators of Hsp90 activity, has been reported, where modifications at the hydroxyphenyl moiety are crucial for their biological function. mdpi.com

Furthermore, the properties of porphyrins bearing p-hydroxyphenyl substituents can be tuned by introducing different metal ions. mdpi.com These metalloporphyrins have applications in areas such as gas sensing, where the nature of the metal center influences the sensitivity and selectivity of the sensor. mdpi.com The thermal decomposition of phosphate esters is also influenced by the nature of the substituents on the phenyl ring, with aryl phosphates showing higher thermal stability compared to alkyl phosphates.

Strategic Functionalization at the Dihydrogen Phosphate Moiety

The dihydrogen phosphate moiety of this compound presents a versatile platform for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties. Strategic functionalization at this group can modulate the compound's chemical and biological characteristics. Key derivatization strategies primarily involve reactions at the hydroxyl groups of the phosphate, leading to the formation of new phosphate esters, phosphoanhydrides, and phosphoramidates.

The reactivity of the phosphate group is significantly influenced by the pH of the reaction medium, which dictates the ionization state of the phosphate hydroxyls. Nucleophilic substitution at the phosphorus atom is a fundamental reaction pathway for the functionalization of aryl phosphates. These reactions can proceed through different mechanisms, including associative (ANDN) or dissociative (DN + AN) pathways, depending on the nature of the attacking nucleophile, the leaving group, and the reaction conditions.

Esterification and Etherification

One of the most common modifications of the dihydrogen phosphate group is esterification to form phosphate diesters and triesters. This can be achieved by reacting this compound with various alcohols in the presence of a suitable activating or coupling agent.

Key Research Findings:

Activation of the Phosphate Group: For esterification to occur, the phosphate group typically requires activation. Reagents such as diphenyl chlorophosphate can be used to activate the phosphate group, rendering it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through the formation of a more reactive pyrophosphate intermediate.

Alkylation: Direct alkylation of the phosphate group can also be accomplished using alkyl halides. The reaction conditions, including the choice of base and solvent, are critical to control the degree of alkylation and minimize side reactions at the phenolic hydroxyl group.

Catalytic Hydrogenation for Selective Deprotection: In synthetic strategies involving protecting groups, selective removal is crucial. For instance, a phenyl group can be selectively removed from an alkyl diphenyl phosphate derivative by catalytic hydrogenation using a palladium catalyst (Pd/C), yielding the corresponding monophenyl phosphate. This method, however, may not be suitable for acid-sensitive substrates.

Formation of Phosphoanhydrides

The dihydrogen phosphate moiety can react with other phosphate-containing molecules or activated carboxylates to form phosphoanhydride bonds. These linkages are characteristic of high-energy molecules like adenosine (B11128) triphosphate (ATP) and are of significant interest in bioorganic chemistry. The synthesis of such derivatives often involves the use of carbodiimides or other condensing agents to facilitate the dehydration reaction between the two acidic groups.

Synthesis of Phosphoramidates

Reaction of this compound with amines or ammonia, typically in the presence of an activating agent, leads to the formation of phosphoramidates. These compounds are characterized by a phosphorus-nitrogen bond. The synthesis of phosphoramidates often requires the conversion of the phosphate into a more reactive intermediate, such as a phosphorochloridate, followed by reaction with the desired amine.

The following table summarizes various synthetic strategies for the functionalization of the dihydrogen phosphate moiety, based on established principles of phosphate chemistry.

| Functionalization Strategy | Reagents and Conditions | Product Type | Key Considerations |

| Esterification (Alkylation) | Alcohol, Activating Agent (e.g., DCC, EDC) or Alkyl Halide, Base | Phosphate Diester/Triester | Protection of the phenolic hydroxyl group may be necessary to ensure selectivity. The degree of esterification can be controlled by stoichiometry. |

| Pyrophosphate Formation | Activated Phosphate (e.g., phosphoroimidazolide), Condensing Agent | Diphosphate (B83284)/Triphosphate | Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediates and the final product. |

| Phosphoramidate Synthesis | Amine, Activating Agent (e.g., carbodiimide) or conversion to phosphorochloridate followed by amine addition | Phosphoramidate | The nucleophilicity of the amine and the reactivity of the activated phosphate intermediate are key factors for successful synthesis. |

| Thio- and Selenophosphate Formation | Sulfurizing/Selenizing Agent (e.g., Lawesson's reagent, P4S10) | Thiophosphate/Selenophosphate | These reactions introduce sulfur or selenium atoms in place of oxygen on the phosphate group, altering its electronic and steric properties. |

These derivatization strategies allow for the systematic modification of this compound, providing a powerful tool for structure-activity relationship studies and the development of new molecules with specific functionalities.

Mechanistic Investigations of Phosphate Ester Hydrolysis

The study of phosphoryl transfer reactions, including the hydrolysis of phosphate esters, has been a subject of extensive research for over seven decades. researchgate.net These investigations reveal a complex mechanistic landscape where factors such as the substrate's structure and protonation state, the nature of the nucleophile, and solvent interactions all play critical roles. researchgate.net

The non-enzymatic hydrolysis of aryl dihydrogen phosphates, such as this compound, is notably slow in aqueous solutions. Kinetic studies on the closely related p-nitrophenyl phosphate reveal that the reaction is first-order with respect to the phosphate ester. researchgate.net The rate of hydrolysis is significantly influenced by the pH of the solution, which dictates the ionic form of the phosphate monoester. researchgate.net

Solvent properties play a crucial role in the reactivity of phosphate esters. Moving from water to less polar, dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can lead to dramatic accelerations in the rate of phosphoryl transfer. nih.govnih.gov This rate enhancement is largely attributed to the desolvation of the phosphoryl group in the ground state. nih.govnih.govresearchgate.net In aqueous solutions, the anionic phosphoryl group is heavily stabilized by hydrogen bonding. In a less polar solvent, this stabilizing solvation is reduced, weakening the P-O bond and lowering the activation energy of the reaction. nih.gov

Kinetic isotope effects have shown that the transition state for the hydrolysis of phosphate monoester dianions is loose in both water and DMSO, indicating that the rate accelerations observed in DMSO are not due to a fundamental change in the reaction mechanism. nih.gov The change in solvent can, however, alter the mechanistic profile. For instance, the reaction of a phosphate monoanion in acetonitrile (B52724) proceeds through an associative mechanism, while the dianion reacts via a dissociative pathway. nih.gov This demonstrates that the stability of the ground and transition states, as influenced by the solvent, can dictate the preferred reaction pathway. frontiersin.orgnih.gov

The cleavage of the P-O bond in phosphate esters can proceed through several possible mechanisms, broadly categorized as associative, dissociative, or concerted pathways. frontiersin.org

Associative Mechanism [A_N + D_N]: This is a stepwise pathway involving the formation of a pentacoordinate intermediate. The attack of the nucleophile (water) precedes the departure of the leaving group. frontiersin.org

Concerted Mechanism [A_N D_N]: This is a one-step, S_N2-like process where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously. frontiersin.org

Dissociative Mechanism [D_N + A_N]: This stepwise pathway involves the initial cleavage of the P-O bond to form a highly reactive metaphosphate intermediate (PO₃⁻), which is then rapidly attacked by the nucleophile. frontiersin.orgnih.gov

For the hydrolysis of phosphate monoester monoanions in aqueous solution, a dissociative mechanism is generally favored. frontiersin.org In contrast, the dianionic form of some aryl phosphates has been shown to react through a dissociative elimination-addition mechanism that involves the formation of a metaphosphate intermediate. nih.gov The specific mechanism is highly dependent on the reaction conditions, including the solvent and the nature of the substrate. frontiersin.org

Enzymatic Hydrolysis of this compound and Related Substrates

Phosphatase enzymes catalyze the hydrolysis of phosphomonoesters, playing a vital role in cellular regulation, signal transduction, and phosphorus metabolism. nih.govwikipedia.org These enzymes are a subcategory of hydrolases and utilize a water molecule to cleave the ester bond, releasing a phosphate ion and an alcohol. wikipedia.org

Phosphatases are a diverse group of enzymes, broadly classified based on their optimal pH into acid phosphatases and alkaline phosphatases. taylorandfrancis.comnih.gov Both types are capable of hydrolyzing a wide variety of phosphomonoesters, including aryl phosphates like this compound and its common chromogenic analog, p-nitrophenyl phosphate (pNPP). scirp.orgcolby.edu

Acid Phosphatases (EC 3.1.3.2): These enzymes function optimally in acidic conditions, typically between pH 4 and 6. nih.govcolby.edu They are found in a variety of sources, including plants (like wheat germ and sweet potato), fungi, and bacteria. scirp.orgcolby.edunih.gov Acid phosphatases exhibit broad substrate specificity and are crucial for mineralizing organic phosphorus in various environments. nih.govscirp.org

Alkaline Phosphatases (EC 3.1.3.1): These enzymes, such as the well-studied enzyme from Escherichia coli, exhibit maximal activity in alkaline environments, often above pH 8. colby.edunih.gov They are also known to hydrolyze a variety of phosphomonoesters. scirp.org

The catalytic activity of these enzymes can depend significantly on their source and the specific structure of the substrate. scirp.org

The kinetics of phosphatase-catalyzed reactions are typically analyzed using the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. researchgate.netyoutube.com This analysis yields two key parameters: the Michaelis constant (K_m), which reflects the enzyme's affinity for the substrate, and the maximum velocity (V_max), which is the rate at saturating substrate concentrations. colby.edu

Kinetic studies on the hydrolysis of pNPP by various phosphatases provide valuable comparative data. For example, a membrane-bound acid phosphatase from Burkholderia gladioli was found to hydrolyze pNPP with cooperative kinetics, exhibiting a half-saturation constant (K₀.₅) of 65 µM and a maximum velocity (V_m) of 113.5 U/mg. nih.gov

| Enzyme Source | Kinetic Model | K_m / K₀.₅ (µM) | V_max (U/mg) | Optimal pH |

|---|---|---|---|---|

| Burkholderia gladioli (membrane-bound) | Cooperative | 65 | 113.5 | 6.0 |

Data sourced from a study on acid phosphatase from Burkholderia gladioli. nih.gov

Studies on alkaline phosphatase from E. coli have shown that the rate-determining step of the reaction can change with pH. nih.gov At optimal pH (above 8), the phosphorylation of the enzyme by the substrate is the slowest step, whereas at lower pH values, the decomposition of the phosphoryl-enzyme intermediate becomes rate-limiting. nih.gov This highlights the intricate mechanism of enzyme catalysis, which involves the formation and breakdown of a covalent enzyme-substrate intermediate. nih.gov

Factors Influencing Enzymatic Hydrolysis Rates (e.g., pH, Temperature, Enzyme Activity)

The enzymatic hydrolysis of this compound is significantly influenced by several key factors, including pH, temperature, and the activity of the catalyzing enzyme, typically a phosphatase. These enzymes, such as alkaline phosphatase (ALP), exhibit optimal performance under specific conditions, and deviations from these conditions can markedly alter the rate of phosphate ester cleavage.

Effect of pH: The pH of the reaction environment is a critical determinant of enzymatic activity. Alkaline phosphatases, as their name suggests, function optimally in alkaline conditions. For most ALPs, the optimal pH for the hydrolysis of phosphate monoesters falls within the range of 8.0 to 10.5. For instance, ALP from Escherichia coli shows optimal activity around pH 8.0, while intestinal and placental isozymes can have optima closer to 10.0. researchgate.net The activity of the enzyme sharply decreases outside of this optimal range. This pH dependence is due to the ionization state of amino acid residues in the enzyme's active site, particularly those involved in substrate binding and catalysis, as well as the ionization state of the substrate itself.

Effect of Temperature: Temperature also plays a crucial role in the rate of enzymatic hydrolysis. As with most chemical reactions, an increase in temperature generally increases the reaction rate up to an optimal point. For many alkaline phosphatases, the optimal temperature is around 37°C. scirp.orgrsc.org Beyond this temperature, the enzyme's structural integrity begins to break down—a process known as thermal denaturation—leading to a rapid loss of catalytic activity. Conversely, at temperatures below the optimum, the rate of reaction decreases due to reduced kinetic energy of both the enzyme and substrate molecules.

Effect of Enzyme Activity: The rate of hydrolysis is directly proportional to the concentration or activity of the enzyme, provided the substrate is not a limiting factor. researchgate.net An increase in the amount of active enzyme leads to a corresponding increase in the number of available active sites for the substrate to bind, thus accelerating the formation of the product, 4-hydroxyphenol. Kinetic studies often measure the initial reaction velocity (V₀) at various substrate concentrations to determine key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are intrinsic properties of the enzyme-substrate interaction. researchgate.netresearchgate.net

Table 1: Influence of pH and Temperature on Relative Alkaline Phosphatase Activity This table presents illustrative data on how pH and temperature can affect the relative rate of hydrolysis catalyzed by a typical alkaline phosphatase.

Parameter Condition Relative Hydrolysis Rate (%) pH (at 37°C) 6.0 ~15% 7.0 ~40% 8.5 ~95% 10.0 100% (Optimal) 11.0 ~70% Temperature (at optimal pH) 20°C ~35% 30°C ~75% 37°C 100% (Optimal) 45°C ~80% (Denaturation begins) 55°C ~20% (Significant denaturation)

Computational Modeling of Enzymatic Phosphoryl Transfer Mechanisms

The precise mechanism of phosphoryl transfer from a substrate like this compound to the active site of a phosphatase enzyme is a subject of detailed investigation using computational modeling. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) free energy simulations are employed to map the reaction pathway and characterize the transition state. nih.gov

These computational studies model the enzymatic reaction at an atomic level. The QM region typically includes the phosphate group of the substrate and the key amino acid residues of the enzyme's active site, such as a nucleophilic serine (e.g., Ser102 in alkaline phosphatase) and coordinating metal ions (e.g., Zn²⁺ and Mg²⁺). nih.gov The rest of the enzyme and the surrounding solvent are treated with less computationally intensive molecular mechanics methods.

Simulations reveal that the phosphoryl transfer proceeds through a transition state where the phosphorus atom is pentacoordinate. In this state, the bond between the phosphorus and the oxygen of the leaving group (the 4-hydroxyphenolate) is partially broken, while a new bond between the phosphorus and the oxygen of the nucleophilic serine residue is partially formed. nih.gov Free energy calculations along the reaction coordinate help to determine the energy barrier of the reaction, providing insights into the catalytic efficiency of the enzyme. These models are crucial for understanding how the specific arrangement of active site residues stabilizes the transition state and accelerates the rate of phosphoryl transfer compared to the uncatalyzed reaction in solution. nih.gov

Investigation of Enzyme-Mediated Precipitation Phenomena from Phosphate Prodrugs

This compound can serve as a model for phosphate ester prodrugs, which are designed to improve the aqueous solubility of a poorly soluble parent drug. A key phenomenon observed with such prodrugs is enzyme-mediated precipitation. This occurs when the rapid enzymatic conversion of the highly soluble phosphate prodrug back to the less soluble parent drug by enzymes like intestinal alkaline phosphatase leads to a supersaturated solution, resulting in the precipitation of the parent drug. nih.gov

The investigation into this phenomenon involves monitoring the solution for an increase in optical density or turbidity after the addition of a phosphatase to a solution of the phosphate prodrug. nih.gov The time elapsed before precipitation begins is known as the induction time. Studies have shown that induction times are influenced by several factors:

Dephosphorylation Rate: A higher enzyme activity leads to a faster generation of the parent drug, which in turn shortens the induction time for precipitation. nih.gov

Parent Drug Supersaturation: The level of supersaturation, which is the ratio of the parent drug concentration generated to its equilibrium solubility, is a major driving force for precipitation. Higher supersaturation levels result in significantly shorter induction times. nih.gov

Parent Drug Solubility: The intrinsic solubility of the parent drug at the relevant physiological pH affects the supersaturation level that can be achieved.

Research on various phosphate prodrugs has demonstrated that precipitation can occur within time frames relevant to gastrointestinal transit, potentially impacting the oral absorption of the parent drug. nih.gov For example, studies with prodrugs like TAT-59 and fosphenytoin (B1200035) showed that precipitation occurred within minutes to hours, depending on the concentration and resulting supersaturation ratio. nih.gov This suggests that while phosphate prodrugs can overcome solubility limitations, the potential for precipitation must be considered in their design and formulation.

Table 2: Induction Times for Precipitation of Parent Drugs from Phosphate Prodrugs Data adapted from a study investigating enzyme-mediated precipitation, showing the relationship between prodrug concentration, supersaturation, and the time to precipitation. nih.gov

Phosphate Prodrug Concentration (µM) Apparent Supersaturation Ratio (σ) Induction Time (min) TAT-59 10 100 >300 21 210 <180 Fosphenytoin 352 4.0 <199 475 5.3 <90 Estramustine Phosphate - - No precipitation observed

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a microscopic view of the molecular geometry and electronic properties of 4-Hydroxyphenyl dihydrogen phosphate (B84403). These calculations are predominantly performed using Density Functional Theory (DFT), a robust method for investigating multi-electron systems.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set such as 6-311++G**, are employed to determine the optimized molecular geometry of 4-Hydroxyphenyl dihydrogen phosphate in its ground state. researchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Phenyl-Phosphate Moiety (Illustrative)

| Parameter | Bond/Atoms | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 |

| Bond Length | C-O (phenyl) | ~1.37 |

| Bond Length | P-O | ~1.52 |

| Bond Length | P-OH | ~1.56 |

| Bond Angle | C-O-P | ~120 |

| Bond Angle | O-P-O | ~109 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments found in the literature. lp.edu.uauctm.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Quantum Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of molecular stability. irjweb.com A larger energy gap implies higher stability and lower chemical reactivity.

For a molecule like this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl group, which can act as an electron donor. Conversely, the LUMO may be distributed over the phosphate group, which can act as an electron acceptor. In a related study on 4-phenylpiperazine-1-ium dihydrogen phosphate, the HOMO-LUMO energy gap was calculated to be 4.94 eV, indicating significant chemical stability. researchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Quantum Chemical Descriptors (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.51 |

| HOMO-LUMO Gap (ΔE) | 4.94 |

| Electronegativity (χ) | 3.98 |

| Chemical Hardness (η) | 2.47 |

Note: The values are based on the study of 4-phenylpiperazine-1-ium dihydrogen phosphate and are for illustrative purposes. researchgate.net

Mulliken Charge Analysis and Atomic Population Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. semanticscholar.org This analysis provides insights into the charge distribution and helps identify electrophilic and nucleophilic sites.

In this compound, the oxygen atoms of the hydroxyl and phosphate groups are expected to carry significant negative charges due to their high electronegativity. The phosphorus atom, being bonded to several oxygen atoms, would likely exhibit a substantial positive charge. The hydrogen atoms, particularly those of the hydroxyl and phosphate groups, will have positive charges. The carbon atoms of the phenyl ring will have varying, smaller charges. This charge distribution is critical in determining the molecule's electrostatic potential and its interaction with other molecules. For instance, in a similar dihydrogen phosphate compound, the phosphorus atom was found to have a high positive charge, while the surrounding oxygen atoms were negatively charged. lpnu.ua

Table 3: Mulliken Atomic Charges for Key Atoms (Illustrative)

| Atom | Calculated Charge (e) |

|---|---|

| P | +1.20 |

| O (phosphate) | -0.75 |

| O (hydroxyl) | -0.65 |

| C (attached to O) | +0.25 |

| H (hydroxyl) | +0.45 |

Note: These are representative values based on Mulliken charge analyses of similar functional groups in related molecules. researchgate.netlpnu.ua

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions contribute to the stability of the molecule.

In this compound, NBO analysis can reveal interactions such as the delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals of adjacent bonds. For example, a significant interaction would be the donation of electron density from the lone pairs of the phenolic oxygen to the π* antibonding orbitals of the phenyl ring. Similarly, interactions between the oxygen lone pairs and the σ* antibonding orbitals of the P-O bonds can be quantified. The energy associated with these interactions (E(2) energy) indicates their stabilizing effect. In related systems, such intramolecular charge transfer and hyperconjugation have been shown to significantly influence molecular geometry and stability. nih.gov

Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by intermolecular forces, leading to the formation of well-defined supramolecular structures. Crystal engineering focuses on understanding and controlling these interactions to design new materials with desired properties.

Investigation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a dominant intermolecular force in the crystal structure of this compound. The hydroxyl group of the phenyl ring and the P-OH groups of the dihydrogen phosphate moiety are excellent hydrogen bond donors, while the oxygen atoms of both groups are effective hydrogen bond acceptors.

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Noncovalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational methods for visualizing and quantifying weak interactions within and between molecules. These analyses are based on the electron density and its derivatives, providing a detailed picture of bonding and non-covalent contacts that govern molecular structure and reactivity.

NCI analysis is particularly adept at identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric clashes in real space. nih.govchemtools.orgnih.govjussieu.frresearchgate.net The method relies on the reduced density gradient (RDG), which highlights regions of low electron density where non-covalent interactions occur. By plotting the RDG against the electron density signed by the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. nih.govnih.gov For instance, attractive interactions like hydrogen bonds are characterized by negative values of sign(λ₂)ρ, while repulsive steric clashes correspond to positive values. nih.govchemtools.org

QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.orgamercrystalassn.orgwiley-vch.de This theory allows for the characterization of chemical bonds through the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction. researchgate.net For example, the sign of the Laplacian of the electron density (∇²ρ) can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions (∇²ρ > 0).

| Interaction Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Expected Total Energy Density (H(r)) at BCP (a.u.) | Interaction Character |

|---|---|---|---|---|

| Intramolecular O-H···O (Phosphate-Phenol) | Low to Medium | Positive | Slightly Negative | Strong Hydrogen Bond |

| P-O Covalent Bond | High | Negative | Negative | Covalent |

| C-O Covalent Bond | High | Negative | Negative | Covalent |

| C-C (Aromatic) Covalent Bond | High | Negative | Negative | Covalent |

Theoretical Studies on Anion Complexation with Receptors Incorporating 4-Hydroxyphenyl Moieties

The 4-hydroxyphenyl group is a common motif in the design of synthetic anion receptors due to its ability to act as a hydrogen bond donor through its phenolic hydroxyl group. Theoretical studies play a crucial role in understanding the principles governing anion recognition by these receptors and in the rational design of new, more effective hosts.

Computational methods, particularly density functional theory (DFT), are employed to investigate the binding energies, geometries, and electronic properties of anion-receptor complexes. These studies can elucidate the nature of the interactions, which often involve a combination of hydrogen bonding, anion-π interactions, and electrostatic forces. nih.govnih.gov For instance, computational studies on receptors containing phenol (B47542) groups have shown that the binding abilities can be tuned by modifying the electronic properties of the phenyl ring with electron-withdrawing or electron-donating substituents.

Receptors based on calixarenes, which are macrocycles made of phenolic units, have been extensively studied for their anion binding properties. jyu.fi Theoretical investigations of calixarenes functionalized with hydrogen-bonding groups have provided insights into the cooperative effects that lead to high affinities and selectivities for certain anions. jyu.fi Computational models can predict the preferred binding sites and the conformational changes that the receptor undergoes upon anion complexation.

A computational study on anion-modulated cation-π interactions involving benzene (B151609) and the guanidinium (B1211019) cation revealed that the effect of the anion on the cation-π interaction is primarily due to polarization. nih.gov This finding is relevant to receptors incorporating 4-hydroxyphenyl moieties, as the phenyl ring can participate in similar interactions. The study also highlighted the importance of the relative positioning of the anion, cation, and the π-system, with cooperative or anticooperative three-body interactions being observed depending on the geometry. nih.gov

| Computational Method | Information Gained | Key Findings for Hydroxyphenyl-Based Receptors |

|---|---|---|

| Density Functional Theory (DFT) | Binding energies, complex geometries, electronic properties | Binding affinities can be tuned by substituents on the phenyl ring. |

| Molecular Dynamics (MD) Simulations | Conformational changes upon binding, role of solvent | Provides insights into the dynamic nature of host-guest interactions. |

| Energy Decomposition Analysis (EDA) | Dissection of interaction energies (electrostatic, polarization, etc.) | Reveals the dominant forces in anion binding. nih.gov |

Molecular Dynamics and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Computational Modeling of Phosphate Hydrolysis in Solution and Enzymatic Environments

The hydrolysis of phosphate esters like this compound is a fundamental biological reaction, and its mechanism has been a subject of intense computational investigation. lu.seresearchgate.netrsc.orgrsc.org Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations have emerged as a powerful tool for studying these reactions in both aqueous solution and complex enzymatic environments. researchgate.netacs.orgnih.govfapesp.br In the QM/MM approach, the chemically active region (the phosphate ester and attacking nucleophile) is treated with a high level of quantum mechanics, while the surrounding solvent or protein is described by a more computationally efficient molecular mechanics force field. acs.orgnih.gov

Computational studies on the hydrolysis of p-nitrophenyl phosphate (pNPP), a close analog of this compound, have provided significant insights into the possible reaction pathways. acs.orgnih.govresearchgate.net These studies have explored both substrate-assisted and solvent-assisted mechanisms. The choice of the dominant pathway can depend on factors such as the pKa of the leaving group. acs.org For good leaving groups, a more dissociative solvent-assisted pathway is often favored. acs.org

In enzymatic environments, such as in phosphatases, QM/MM simulations can elucidate the role of active site residues in catalysis. nih.gov These simulations can model the formation and breaking of chemical bonds, proton transfers, and the stabilization of transition states by the enzyme. For instance, QM/MM studies on enzymes of the alkaline phosphatase superfamily have shown that these enzymes can stabilize different types of transition states for the hydrolysis of phosphate monoesters and diesters. mdpi.com

| Aspect | Computational Approach | Key Insights |

|---|---|---|

| Reaction Mechanism in Solution | QM/MM, DFT with continuum solvent models | Elucidation of substrate-assisted vs. solvent-assisted pathways. acs.org |

| Enzymatic Catalysis | QM/MM simulations | Role of active site residues, stabilization of transition states. nih.govmdpi.com |

| Free Energy Profiles | Umbrella sampling, metadynamics within QM/MM | Calculation of activation barriers and reaction free energies. acs.orgnih.gov |

Addressing Computational Challenges in Simulating Phosphoryl Transfer Reactions

Simulating phosphoryl transfer reactions, including the hydrolysis of this compound, presents several significant computational challenges. lu.sersc.orgrsc.org The mechanisms of these reactions have been historically controversial, with disagreements between experimental and computational findings, and even between different computational studies. lu.sersc.org

One of the primary challenges lies in the high negative charge of phosphate esters, which requires a sophisticated treatment of solvation effects. Purely implicit solvent models can be inadequate for describing the transition states, necessitating the use of mixed implicit/explicit or fully explicit solvent models. lu.sersc.org

The choice of the quantum mechanical method and basis set is also critical. The presence of low-lying d-orbitals on the phosphorus atom can influence the reaction mechanism, and a high level of theory with a large basis set is often required for reliable results. lu.sersc.org Semi-empirical QM methods, while computationally less expensive, may not always be accurate enough for these systems, although efforts are ongoing to improve their parameterization. acs.org

| Challenge | Origin | Potential Solution |

|---|---|---|

| Accurate Description of Solvation | High negative charge of phosphate species | Use of explicit or mixed implicit/explicit solvent models in QM/MM. lu.sersc.org |

| Choice of QM Level | Electronic complexity of phosphorus | High-level DFT or ab initio methods with large basis sets. lu.sersc.org |

| Multiple Reaction Pathways | Energetically similar transition states | Systematic comparison of all possible mechanisms at the same theoretical level. lu.sersc.org |

| Free Energy Convergence | Need for extensive conformational sampling | Advanced sampling techniques (e.g., umbrella sampling, metadynamics). acs.orgnih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features and electronic properties of 4-Hydroxyphenyl dihydrogen phosphate (B84403) by examining the interaction of the molecule with electromagnetic radiation. thermofisher.com

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups and determine the molecular structure of a compound. thermofisher.comnih.gov In FT-IR, the absorption of infrared radiation by the molecule is measured, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

For 4-Hydroxyphenyl dihydrogen phosphate, these techniques provide a detailed vibrational fingerprint. The analysis of the spectra allows for the identification of characteristic vibrational modes associated with the phosphate group and the substituted phenyl ring.

Vibrational Modes of the Phosphate Group: The phosphate moiety (PO₄³⁻) exhibits characteristic vibrational modes that are sensitive to its environment and protonation state. cas.cz In aqueous systems, the phosphate oxyanions show a symmetric stretching mode (ν₁) around 938 cm⁻¹, an antisymmetric stretching mode (ν₃) at approximately 1017 cm⁻¹, a symmetric bending mode (ν₂) near 420 cm⁻¹, and another bending mode (ν₄) around 567 cm⁻¹. ufop.br The presence of P-O-H bonds in dihydrogen phosphate will introduce additional vibrational modes. The Raman spectrum of a phosphate-containing mineral, hureaulite, shows a dominant sharp band at 959 cm⁻¹ assigned to the P-O stretching vibrations of HPO₄²⁻ units, and a band at 989 cm⁻¹ for the PO₄³⁻ stretching vibration. ufop.br

Vibrational Modes of the Phenyl Group: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3120 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the phenyl ring also gives rise to characteristic out-of-plane C-H bending vibrations.

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of both the phosphate and the 4-hydroxyphenyl moieties in the molecule. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phosphate (PO₄³⁻) | Symmetric Stretch (ν₁) | ~940 |

| Phosphate (PO₄³⁻) | Antisymmetric Stretch (ν₃) | ~1020 |

| P-O-H | Bending | ~1200-1300 |

| Aromatic C-H | Stretching | 3000-3120 |

| Aromatic C=C | Stretching | 1400-1600 |

| Phenolic O-H | Stretching | 3200-3600 |

Note: These are approximate values and can shift based on the molecular environment and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. researchgate.net Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons on the phenyl ring would typically appear as a set of doublets due to their coupling with each other. The chemical shift of these protons is influenced by the electron-donating hydroxyl group and the electron-withdrawing phosphate group. The phenolic hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the phosphate group (C-O-P) will have characteristic chemical shifts. Phosphorus atoms can also couple with ¹³C nuclei up to three bonds away, which can lead to the splitting of the carbon signals. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic | 6.8 - 7.5 | Doublets |

| ¹H | Phenolic OH | Variable | Singlet (broad) |

| ¹³C | Aromatic (C-OH) | ~150-160 | Singlet |

| ¹³C | Aromatic (C-O-P) | ~140-150 | Doublet (due to C-P coupling) |

| ¹³C | Aromatic (CH) | ~115-130 | Doublets (due to C-P coupling) |

Note: Predicted values are based on general principles and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. mu-varna.bg This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. researchgate.net

For this compound, the phenyl ring and the non-bonding electrons on the oxygen atoms of the hydroxyl and phosphate groups act as chromophores. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and potentially n → π* transitions associated with the oxygen atoms. The position of the maximum absorption (λmax) is influenced by the substituents on the phenyl ring. The hydroxyl group, being an auxochrome, can cause a bathochromic shift (shift to longer wavelength) of the absorption bands.

The optical band gap of the material can be estimated from the UV-Vis absorption spectrum. This provides information about the electronic properties of the compound and is particularly relevant for applications in materials science. The analysis involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient, and extrapolating the linear portion of the curve to the energy axis.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-220 |

| Substituted Phenyl Ring | π → π* | ~260-280 |

Note: The exact λmax values can be influenced by the solvent polarity and pH.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. amazonaws.com The development of a robust and reliable HPLC method for this compound is a multi-step process that involves scouting, optimization, and validation. thermofisher.comwjpmr.com

Method development begins with the selection of a suitable stationary phase (column) and mobile phase based on the physicochemical properties of the analyte, such as polarity and solubility. amazonaws.com For a polar compound like this compound, reversed-phase HPLC is a common choice. libretexts.org

Once initial separation is achieved, the method is optimized by adjusting parameters like the mobile phase composition, pH, flow rate, and column temperature to achieve the desired resolution, peak shape, and analysis time. drawellanalytical.com

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. researchgate.netms-editions.cl According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing several parameters: amazonaws.comresearchgate.net

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The choice and optimization of the mobile and stationary phases are critical for achieving a successful separation in HPLC. drawellanalytical.com

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com For ionizable compounds such as this compound, the pH of the mobile phase is a crucial parameter as it affects the analyte's retention time and peak shape. phenomenex.comchromatographyonline.com

Sodium dihydrogen phosphate buffers are commonly used in HPLC mobile phases to control the pH. wisdomlib.orgmedchemexpress.com These buffers are advantageous because they are readily available, have a wide buffer capacity, and exhibit low UV absorbance at low wavelengths. fujifilm.com The concentration of the phosphate buffer can also be optimized. For example, a 20 mM sodium dihydrogen phosphate solution, with the pH adjusted using phosphoric acid, is often used. shimadzu.com The ratio of the organic solvent to the aqueous buffer is adjusted to control the retention time of the analyte. phenomenex.com A higher percentage of the organic modifier will generally lead to a shorter retention time in reversed-phase HPLC. chromatographyonline.com

Stationary Phase Optimization: The stationary phase is the material packed inside the HPLC column that interacts with the analytes. amazonaws.com For reversed-phase HPLC, the most common stationary phases are based on silica particles that have been chemically modified with nonpolar groups, such as C8 or C18 alkyl chains. libretexts.org

The choice of stationary phase depends on the specific characteristics of the analyte. While C18 columns are widely used, alternative stationary phases can offer different selectivities. chromatographyonline.com For aromatic compounds like this compound, phenyl stationary phases can be beneficial. elementlabsolutions.com These phases can provide unique π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte, leading to enhanced retention and selectivity. elementlabsolutions.com Embedded polar group (EPG) phases are another option that can improve peak shape for polar compounds and offer alternative selectivity compared to traditional C18 columns. chromatographyonline.comhplc.eu

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

UV and Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a fundamental technique for the analysis of aromatic compounds like this compound. The presence of the phenyl group in the molecule allows for the absorption of UV light, forming the basis for its detection and quantification.

A UV-Vis detector measures the absorbance of a sample at a single or a few selected wavelengths. hitachi-hightech.com For quantitative analysis, a specific wavelength, often the wavelength of maximum absorbance (λmax), is chosen to achieve the highest sensitivity. In contrast, a PDA detector, also known as a Diode Array Detector (DAD), measures the absorbance over a wide range of wavelengths simultaneously. labcompare.com This provides a complete UV-Vis spectrum of the analyte as it elutes from the HPLC column. hitachi-hightech.comshimadzu.com

The primary advantage of PDA detection is the wealth of spectral information it provides. This can be used for:

Peak Purity Analysis: By comparing spectra across a single chromatographic peak, impurities can be detected.

Compound Identification: The obtained spectrum can be compared to a library of reference spectra for tentative identification. shimadzu.com

Method Development: It allows for the selection of the optimal wavelength for quantification without the need for multiple preliminary runs. labcompare.com

For compounds containing a phenyl group, the characteristic absorbance is typically in the UV region of 200-300 nm. For instance, in the analysis of various phenolic acids, detection is often performed at wavelengths such as 254 nm and 280 nm. researchgate.net The specific λmax for this compound would be determined experimentally but is expected to fall within this range due to the electronic transitions of the hydroxyphenyl moiety.

Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sensitive Analysis

For highly sensitive and selective quantification of this compound, particularly in complex matrices such as biological fluids, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns to achieve higher resolution and faster analysis times, with the high selectivity and sensitivity of tandem mass spectrometry.

The analysis process involves:

Chromatographic Separation: The sample is injected into the UPLC system, where this compound is separated from other components on a reversed-phase column.

Ionization: The eluent from the column enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the molecule to be ionized intact, usually by forming a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Given the acidic nature of the phosphate group, negative ion mode is often preferred for phosphate-containing compounds.

Tandem Mass Spectrometry (MS/MS): The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the [M-H]- of this compound). This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing a very low limit of quantification (LOQ). researchgate.net

This methodology has been successfully applied to the analysis of similar phosphorylated compounds in biological samples, achieving detection limits in the low nanomolar to picomolar range. uzh.ch For example, a method for a pyridoxal 5'-phosphate adduct in human plasma demonstrated an LOQ of 0.25 µmol/L. nih.gov

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is an indispensable tool for the characterization of the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within the crystal lattice.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is collected and analyzed to build a model of the crystal structure.

From a successful single crystal XRD study, the following parameters for this compound can be determined:

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The precise position (x, y, z) of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, which are expected to be significant due to the hydroxyl and phosphate groups.

For example, a study on 1-methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium dihydrogenphosphate, a compound containing similar functional moieties, utilized single crystal XRD to elucidate its crystal structure and network of hydrogen bonds. tu-dortmund.de Similarly, the analysis of ammonium dihydrogen phosphate (ADP) crystals by single crystal XRD reveals a tetragonal structure. scispace.com

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used for the analysis of a polycrystalline sample, which consists of many small, randomly oriented crystallites. Instead of discrete spots, the diffraction pattern consists of a series of peaks at different diffraction angles (2θ). researchgate.net

PXRD is a versatile technique used for:

Phase Identification: The resulting diffractogram is a fingerprint of the crystalline phase. By comparing the peak positions and intensities to a database, the crystalline material can be identified.

Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. scholarsresearchlibrary.com

Lattice Parameter Refinement: The precise positions of the peaks can be used to refine the unit cell parameters.

Phase Purity: The presence of additional peaks indicates the existence of impurities or different polymorphic forms.

In the analysis of a crystalline powder of this compound, the PXRD pattern would exhibit a unique set of diffraction peaks. For instance, studies on the related compound 4-hydroxyphenylglycine identified characteristic peaks at 2θ values of 20.51°, 27.50°, 35.66°, 40.07°, and 41.97°, which corresponded to specific crystal planes. dergipark.org.tr

Table 1: Representative Powder X-ray Diffraction Data for 4-Hydroxyphenylglycine

| 2θ (degrees) | Miller Indices (hkl) |

| 20.51 | (100) |

| 27.50 | (101) |

| 35.66 | (110) |

| 40.07 | (111) |

| 41.97 | (012) |

| Note: This data is for a structurally related compound and serves as an example of typical PXRD results. dergipark.org.tr |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. They provide valuable information about the stability, decomposition, and phase transitions of a material.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide complementary information.

TGA measures the change in mass of a sample as it is heated at a controlled rate. A mass loss indicates a decomposition or dehydration event.

DTA measures the temperature difference between a sample and an inert reference material. This reveals whether a thermal event is exothermic (releases heat, e.g., crystallization, oxidation) or endothermic (absorbs heat, e.g., melting, decomposition). researchgate.net

When analyzing this compound, the TGA/DTA curves would reveal its thermal stability and decomposition pathway. For example, the thermal analysis of 4-hydroxyphenylglycine showed that the compound was stable up to 210 °C. dergipark.org.tr A sharp weight loss was observed between 210-255 °C, attributed to the loss of the carboxylic acid group. A second, more gradual weight loss occurred between 440 and 597 °C. dergipark.org.tr Similarly, the thermal decomposition of phosphate-containing minerals shows endothermic peaks associated with the decomposition of carbonate groups and the release of CO2 at temperatures between 740°C and 900°C. ekb.eg

A hypothetical thermal analysis of this compound might show an initial mass loss corresponding to the release of any bound water, followed by the decomposition of the organic moiety at higher temperatures, and finally the condensation of the phosphate groups.

Table 2: Illustrative Thermal Decomposition Stages for 4-Hydroxyphenylglycine

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Room Temp - 210 | ~0 | Stable |

| 210 - 255 | ~40 | Elimination of -COOH group |

| 440 - 597 | ~54 | Decomposition of remaining structure |

| Note: This data is for a structurally related compound and provides an example of TGA findings. dergipark.org.tr |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govtudelft.nl This analysis provides critical data on the thermal stability and phase transitions of a compound such as this compound.

In a typical DSC analysis of a solid crystalline sample like this compound, the material is heated at a constant rate. The resulting thermogram plots heat flow against temperature. For a pure, crystalline substance, the DSC curve would be expected to show a sharp endothermic peak, which corresponds to the melting point (Tm) of the compound. researchgate.net The temperature at the peak of this endotherm is taken as the melting temperature, a key indicator of purity. The area under this peak is directly proportional to the enthalpy of fusion (ΔHf), which is the energy required to transition the substance from a solid to a liquid state. nih.gov Other thermal events, such as decomposition or solid-solid phase transitions, can also be identified. mdpi.com

Table 1: Illustrative Data Obtainable from DSC Analysis of this compound

| Thermal Parameter | Symbol | Description | Typical Unit |

| Melting Temperature | Tm | The temperature at which the compound transitions from a solid to a liquid phase. | °C or K |

| Enthalpy of Fusion | ΔHf | The amount of heat absorbed by the compound during melting. | J/g or kJ/mol |

| Onset Temperature | Tonset | The temperature at which the melting process begins. | °C or K |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the compound by one degree. | J/(g·K) |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. For this compound, SEM analysis would provide detailed information about the topography and microstructure of the crystalline powder. An SEM instrument scans the surface of the sample with a focused beam of electrons, and the resulting interactions generate signals that are used to create an image. nih.gov

This characterization is crucial for understanding the physical properties of the compound. The analysis would reveal the shape, size, and size distribution of the crystals. scialert.net Furthermore, SEM can expose surface features such as texture, porosity, and the presence of any amorphous regions or different crystalline habits. nih.gov In studies involving formulations or composites, SEM can be used to observe how this compound particles are dispersed within a matrix.

Table 2: Morphological Information from SEM Analysis of this compound

| Parameter | Description | Significance |

| Crystal Habit | The characteristic external shape of the crystals (e.g., plate-like, needle-like, prismatic). | Influences bulk properties like flowability and packing density. |

| Particle Size | The average size of the individual crystals or agglomerates. | Affects dissolution rate, bioavailability, and reaction kinetics. |

| Size Distribution | The range and frequency of particle sizes within the sample. | Determines the homogeneity of the powder. |

| Surface Topography | The texture and features on the crystal surface (e.g., smooth, rough, fractured). | Provides insight into the crystallization process and material purity. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the characterization of the internal structure of materials at the nanoscale. thermofisher.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov An image is formed from the electrons that are transmitted, providing detailed information about the sample's morphology, crystal structure, and composition. youtube.com

For this compound, TEM analysis would be particularly useful for examining the internal crystalline structure. High-resolution TEM can visualize the atomic lattice of the crystal, enabling the identification of crystallographic defects, dislocations, or stacking faults. If the compound were synthesized in a nanocrystalline form, TEM would be essential for determining the precise size, shape, and degree of crystallinity of the nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual particles. researchgate.net

Table 3: Nanostructural Information from TEM Analysis of this compound

| Parameter | Description | Significance |

| Internal Morphology | The internal features and structure of the material. | Reveals internal defects, grain boundaries, and phase distribution. |

| Crystallinity | The degree of structural order in the solid. | Distinguishes between crystalline and amorphous domains within a particle. |

| Lattice Imaging | Visualization of the atomic planes within the crystal. | Allows for the direct observation of the crystal lattice and identification of defects. |

| Nanoparticle Characterization | Determination of the size, shape, and structure of nanoparticles. | Critical for applications in nanotechnology and advanced materials. |

Quantitative Determination of Hydrolysis Products

The hydrolysis of this compound results in the cleavage of the phosphate ester bond, releasing 4-hydroxyphenol and inorganic phosphate (orthophosphate). The quantification of these products is essential for studying the kinetics and mechanism of the hydrolysis reaction.

Spectrophotometric Methods for Inorganic Phosphate Detection (e.g., Molybdenum Blue Method)

A widely used and sensitive method for the quantitative determination of inorganic phosphate in aqueous solutions is the Molybdenum Blue method. ucdavis.edu This colorimetric assay is based on the chemical reaction between orthophosphate ions and a molybdate reagent under acidic conditions to form a phosphomolybdate complex (a heteropoly acid). nih.govresearchgate.net